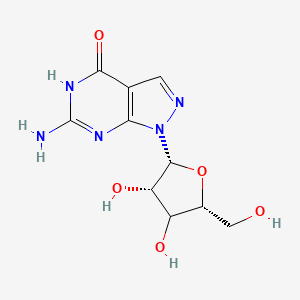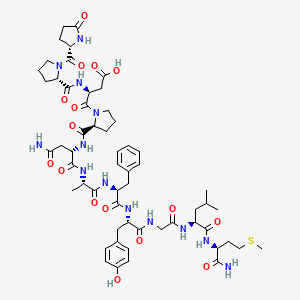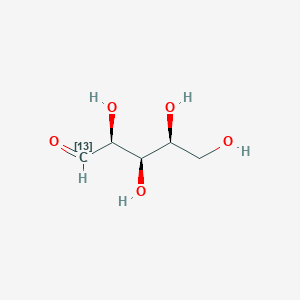
8-Aza-7-deazguanosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Aza-7-deazguanosine is a modified nucleoside that has garnered significant interest due to its unique structural properties and potential applications in various scientific fields. This compound is a derivative of guanosine, where the nitrogen atom at position 7 is replaced by a carbon atom, and an additional nitrogen atom is introduced at position 8. This modification alters the electronic properties of the nucleoside, making it a valuable tool in biochemical and pharmaceutical research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Aza-7-deazguanosine typically involves the glycosylation of 6-amino-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine with protected ribofuranose or 2′-deoxyribofuranose. This reaction can be carried out under various conditions, including the use of different protecting groups and catalysts . For example, the Sonogashira cross-coupling reaction is often employed to introduce side chains, such as octa-1,7-diynyl, to the nucleoside .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale glycosylation reactions followed by purification steps to isolate the desired nucleoside. The use of automated solid-phase synthesis techniques can also facilitate the production of oligonucleotides containing this compound .
Analyse Chemischer Reaktionen
Types of Reactions
8-Aza-7-deazguanosine undergoes various chemical reactions, including:
Substitution Reactions:
Click Reactions: Functionalization by the azide-alkyne ‘click’ reaction to attach fluorescent dyes or other moieties.
Cross-Coupling Reactions: The Sonogashira cross-coupling reaction to introduce alkynyl side chains.
Common Reagents and Conditions
Common reagents used in these reactions include:
Catalysts: Palladium catalysts for cross-coupling reactions.
Solvents: Organic solvents such as dimethylformamide (DMF) and acetonitrile.
Protecting Groups: Various protecting groups to safeguard reactive sites during synthesis.
Major Products Formed
The major products formed from these reactions include:
Functionalized Nucleosides: Nucleosides with attached fluorescent dyes or other functional groups.
Oligonucleotides: Oligonucleotides containing this compound with enhanced stability and unique properties.
Wissenschaftliche Forschungsanwendungen
8-Aza-7-deazguanosine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of modified nucleic acids and oligonucleotides.
Biology: Incorporated into DNA and RNA to study the effects of nucleoside modifications on genetic processes.
Medicine: Investigated for its potential antiviral, antitumor, and antiparasitic activities.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
Wirkmechanismus
The mechanism of action of 8-Aza-7-deazguanosine involves its incorporation into nucleic acids, where it can disrupt normal base pairing and interfere with genetic processes. This compound can act as an antimetabolite, inhibiting DNA and RNA synthesis and inducing apoptosis in cancer cells . The specific molecular targets and pathways involved include purine nucleoside phosphorylase and other enzymes involved in nucleic acid metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Aza-7-deazapurine: A closely related compound with similar structural modifications.
7-Deazaguanine: Another modified nucleoside with a similar deazapurine structure.
Allopurinol: A well-known drug with a similar purine analog structure used to treat gout.
Uniqueness
8-Aza-7-deazguanosine is unique due to its specific structural modifications, which confer distinct electronic properties and biological activities. Its ability to form stable duplexes with DNA and RNA makes it a valuable tool for studying nucleic acid interactions and developing therapeutic agents .
Eigenschaften
Molekularformel |
C10H13N5O5 |
|---|---|
Molekulargewicht |
283.24 g/mol |
IUPAC-Name |
6-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C10H13N5O5/c11-10-13-7-3(8(19)14-10)1-12-15(7)9-6(18)5(17)4(2-16)20-9/h1,4-6,9,16-18H,2H2,(H3,11,13,14,19)/t4-,5?,6+,9-/m1/s1 |
InChI-Schlüssel |
MJJUWOIBPREHRU-MXGYTTIWSA-N |
Isomerische SMILES |
C1=NN(C2=C1C(=O)NC(=N2)N)[C@H]3[C@H](C([C@H](O3)CO)O)O |
Kanonische SMILES |
C1=NN(C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3',6'-Bis(ethylamino)-2',7'-dimethyl-3-oxospiro[isoindoline-1,9'-xanthen]-2-yl)-3-phenylurea](/img/structure/B12400538.png)
![(4S,5S)-5-(2-chlorophenyl)-4-[5-(2-phenylethynyl)pyridin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B12400542.png)

![(4S,5S)-5-(2-chlorophenyl)-4-[5-(2-phenylethynyl)pyridin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B12400551.png)


![(2R,3S,4S,5R,6S)-2,3,4,5,6-pentadeuterio-2-[dideuterio(hydroxy)methyl]-6-[(2R,3R,4S,5S,6R)-2,3,4,5,6-pentadeuterio-6-[dideuterio(hydroxy)methyl]-3,4,5-trihydroxyoxan-2-yl]oxyoxane-3,4,5-triol](/img/structure/B12400581.png)

![(2S,4aS,6aR,6aS,6bR,8aR,11E,12aS,14bR)-11-[(4-chloro-2-nitrophenyl)methylidene]-2,4a,6a,6b,9,9,12a-heptamethyl-10,13-dioxo-3,4,5,6,6a,7,8,8a,12,14b-decahydro-1H-picene-2-carboxylic acid](/img/structure/B12400583.png)





